bio5192 - 327613-57-0

bio5192

Catalog Number: EVT-262249
CAS Number: 327613-57-0
Molecular Formula: C38H46Cl2N6O8S
Molecular Weight: 817.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BIO5192 is a synthetic, small molecule inhibitor that selectively binds to α4β1 integrin (VLA-4) with high affinity. [, , , ] VLA-4 plays a crucial role in inflammatory processes by mediating leukocyte adhesion and migration to inflamed tissues. [, , ] BIO5192 serves as a valuable research tool for investigating the biological functions of VLA-4 and its potential as a therapeutic target in various inflammatory diseases. [, , ]

Future Directions
  • Further development of PEGylated or other modified forms of BIO5192: To optimize its pharmacokinetic and pharmacodynamic properties for potential clinical translation. []
  • Exploring its use in combination therapies: Investigating its synergy with other mobilizing agents for HSPC transplantation or combining it with existing treatments for inflammatory diseases. [, , ]

LGB-2019

  • Compound Description: LGB-2019 is a novel small molecule antagonist of VLA-4, specifically targeting the α4β1 integrin. It exhibits improved potency and bioavailability compared to previously described VLA-4 inhibitors like BIO5192 and firategrast. []

Firategrast

  • Compound Description: Firategrast is a small molecule antagonist that targets both α4β1 (VLA-4) and α4β7 integrins. It has been administered to humans for indications unrelated to HSC mobilization. []

CWHM-823

  • Compound Description: CWHM-823 is a novel small molecule antagonist of VLA-4 with improved potency and bioavailability compared to BIO5192 and firategrast. It demonstrates high selectivity for α4β1. []

2a-PEG

  • Compound Description: 2a-PEG is a polyethylene glycol (PEG)-modified derivative of BIO5192 designed to improve its pharmacokinetic properties. It retains high selectivity for α4β1 integrin. [, ]
  • Relevance: 2a-PEG is a structurally modified version of BIO5192, aiming to enhance its therapeutic potential. PEGylation significantly improves the pharmacokinetic and pharmacodynamic properties of BIO5192, leading to a longer half-life and increased efficacy in vivo. 2a-PEG achieves comparable efficacy to BIO5192 in a rat model of experimental autoimmune encephalomyelitis at a 30-fold lower molar dose and requires only a once-a-week dosing regimen compared to daily treatment with BIO5192. [, ]
  • Compound Description: TCS2314 is a known α4β1 integrin antagonist. []
  • Relevance: Although not structurally described in the provided papers, TCS2314 is mentioned alongside BIO5192 and BIO1211 as a lead compound for developing new potential β1 integrin antagonists. [] This suggests a structural similarity and shared mechanism of action, making it a relevant related compound.

BIO1211

  • Compound Description: BIO1211 is a known α4β1 integrin antagonist. [, ]
  • Relevance: BIO1211 is mentioned alongside BIO5192 and TCS2314 as a lead compound for developing new potential β1 integrin antagonists. [] While structural details are not provided in the context of these papers, the grouping suggests similarities in their chemical structures and binding interactions with the α4β1 integrin, making it a related compound to BIO5192.

Compound 1592

  • Compound Description: Compound 1592 is a novel BIO5192 derivative designed through in silico methods, showing a higher predicted affinity to VLA-4 and appropriate pharmacokinetic profiles. []
  • Relevance: This compound represents a structurally optimized version of BIO5192 with improved binding affinity for VLA-4. While specific structural modifications are not detailed in the abstract, the study highlights the importance of retaining the pyrrolidine core of BIO5192 while introducing specific substituents to enhance binding interactions with the target integrin. [] This makes compound 1592 a relevant related compound, potentially leading to improved therapeutic efficacy.

Plerixafor (AMD3100)

  • Compound Description: Plerixafor is a small molecule inhibitor of the CXCR4/SDF-1 axis, already in clinical use for HSPC mobilization. [, , , , ]
  • Relevance: While not structurally related to BIO5192, plerixafor is functionally connected through its role in HSPC mobilization. Studies demonstrate synergistic effects on HSPC mobilization when combining plerixafor with BIO5192. [, ] Both compounds target different molecular pathways involved in HSPC retention in the bone marrow, but their combined use leads to enhanced mobilization efficacy.

Granulocyte colony-stimulating factor (G-CSF)

  • Compound Description: G-CSF is a naturally occurring cytokine that stimulates the proliferation and differentiation of hematopoietic stem and progenitor cells. It is widely used clinically for HSPC mobilization. [, , , , ]
  • Relevance: Although not a small molecule like BIO5192, G-CSF is functionally relevant due to its role in HSPC mobilization. Studies have investigated the combined use of BIO5192 with G-CSF, demonstrating additive or synergistic effects on HSPC mobilization. [, ] While their mechanisms of action differ, both agents ultimately promote the release of HSPCs from the bone marrow into circulation.
Source and Classification

BIO5192 was developed as part of research aimed at understanding and manipulating the interactions between HSPCs and their microenvironment, particularly the VCAM-1/VLA-4 axis. The compound is classified under small molecule inhibitors and is identified by its CAS number 327613-57-0. It has been synthesized and characterized in various studies focusing on its pharmacological properties and therapeutic potential .

Synthesis Analysis

Methods and Technical Details

The synthesis of BIO5192 involves several key steps, primarily focusing on the incorporation of functional groups that enhance its inhibitory activity against VLA-4. One notable method includes the PEGylation of BIO5192, which involves attaching polyethylene glycol chains to improve its solubility and pharmacokinetic properties. This process typically entails:

  1. Preparation of Reagents: The synthesis starts with the preparation of BIO5192 in a suitable solvent such as dimethylsulfoxide.
  2. PEGylation Reaction: A PEG derivative, such as mPEG-succinimidyl propionate, is introduced to the reaction mixture containing BIO5192. The reaction is conducted at room temperature for a specified duration to allow for effective conjugation.
  3. Purification: Post-reaction, unreacted materials are removed using techniques like dialysis or chromatography to isolate the PEGylated product, which is then characterized for purity and activity through methods such as liquid chromatography and nuclear magnetic resonance spectroscopy .
Molecular Structure Analysis

Structure and Data

The molecular structure of BIO5192 reveals a complex arrangement that allows it to interact specifically with VLA-4. While detailed structural data (like 3D coordinates) are not provided in the sources, it is known that the compound contains specific moieties that facilitate binding to the integrin. The structure-function relationship has been explored through various assays demonstrating its binding affinity and inhibitory capacity against VLA-4.

Chemical Reactions Analysis

Reactions and Technical Details

BIO5192 primarily functions by inhibiting the binding of VLA-4 to its ligand VCAM-1, disrupting critical cellular adhesion processes. Key reactions include:

  1. Inhibition of Cell Adhesion: Studies have shown that BIO5192 significantly reduces the adhesion of VLA-4 expressing cells to fibronectin-coated surfaces by blocking both untreated and activated states of the integrin.
  2. Hematopoietic Stem Cell Mobilization: In vivo experiments indicate that administration of BIO5192 leads to a substantial increase in circulating HSPCs, enhancing their mobilization from the bone marrow into peripheral blood .
Mechanism of Action

Process and Data

The mechanism by which BIO5192 exerts its effects involves several steps:

  1. Binding: BIO5192 binds to the VLA-4 integrin on HSPCs, preventing it from interacting with VCAM-1.
  2. Disruption of Adhesion: This binding disrupts the adhesive interactions necessary for HSPCs to remain anchored in the bone marrow niche.
  3. Mobilization: As a result, HSPCs are released into circulation, significantly increasing their availability for therapeutic applications.

Research indicates that this mobilization can be further enhanced when combined with other agents like plerixafor or granulocyte colony-stimulating factor (G-CSF), leading to synergistic effects on stem cell mobilization .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BIO5192 exhibits several notable physical and chemical properties:

These properties are critical for its application in clinical settings where prolonged action and solubility are essential for efficacy .

Applications

Scientific Uses

BIO5192 has significant applications in various scientific fields:

  1. Hematopoietic Stem Cell Mobilization: It is primarily used to enhance the mobilization of HSPCs for transplantation therapies.
  2. Cancer Research: As an inhibitor of VLA-4, it is investigated for potential use in cancer therapies where modulation of immune cell trafficking may improve treatment outcomes.
  3. Autoimmune Diseases: Due to its effects on immune cell dynamics, BIO5192 is also being explored for therapeutic strategies in autoimmune conditions by altering leukocyte migration patterns.
BIO5192 as a Novel VLA-4 Antagonist in Hematopoietic Stem Cell Mobilization

Mechanistic Insights into α4β1 Integrin Inhibition and VCAM-1/VLA-4 Axis Disruption

BIO5192 represents a breakthrough in targeted hematopoietic stem and progenitor cell (HSPC) mobilization through its highly specific antagonism of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This small molecule inhibitor exhibits exceptional binding affinity for VLA-4, with a dissociation constant (Kd) of less than 10 pM, making it one of the most potent inhibitors in its class [5] [6]. The molecular specificity of BIO5192 is particularly noteworthy, as it demonstrates remarkable selectivity for α4β1 over other integrins, including α4β7 (>500 nM IC50), α9β1 (138 nM IC50), α2β1 (1053 nM IC50), and αIIbβ3 (>10,000 nM IC50) [5] [9]. This high degree of selectivity enables precise targeting of the VLA-4 pathway without significant off-target effects on other integrin-mediated processes.

The primary mechanism of action involves disruption of the critical VCAM-1/VLA-4 adhesion axis that anchors HSPCs within the bone marrow niche. Unlike monoclonal antibody-based inhibitors (e.g., natalizumab) that induce internalization of the α4 integrin upon binding, BIO5192 functions through reversible, competitive inhibition without modulating cell surface expression of VLA-4 [4]. This distinction is mechanistically significant as it allows for transient disruption of adhesion contacts rather than prolonged receptor downregulation. In vitro studies using murine A20 lymphoma and human Jurkat T-cell leukemia cell lines demonstrated that BIO5192 effectively blocks VLA-4-mediated binding to both fibronectin (43% inhibition) and soluble VCAM-1 fusion proteins [1]. The inhibitor targets multiple activation states of VLA-4, including phorbol 12-myristate 13-acetate-stimulated conformations, confirming its efficacy across various physiological conditions [1].

Table 1: Selectivity Profile of BIO5192 for Integrin Receptors

Integrin TargetIC50 (nM)Relative Selectivity vs. α4β1
α4β1 (VLA-4)1.81x (reference)
α9β113877x less selective
α2β11053585x less selective
α4β7>500>278x less selective
αIIbβ3>10,000>5,556x less selective

In vivo studies in murine models revealed that intravenous administration of BIO5192 induces rapid and robust mobilization of HSPCs, achieving peak levels within 30-60 minutes post-injection. This treatment resulted in a remarkable 30-fold increase in circulating colony-forming units (CFUs) over baseline levels, significantly outperforming diluent-only controls which showed no change in CFU numbers [1]. The mobilized cells included primitive long-term repopulating stem cells capable of multilineage engraftment in secondary transplantation recipients, confirming that BIO5192 mobilizes functionally competent HSPCs [1] [7]. This rapid mobilization profile, coupled with the preservation of stem cell function, highlights the therapeutic potential of BIO5192 for clinical stem cell harvesting.

Synergistic Mobilization with CXCR4 Antagonists and G-CSF

The hematopoietic niche is regulated by multiple adhesion pathways, creating opportunities for synergistic mobilization strategies that simultaneously target complementary retention mechanisms. BIO5192 demonstrates particularly potent combinatorial effects when administered with CXCR4 antagonists such as plerixafor (AMD3100), creating a dual-axis disruption approach. When administered as single agents, BIO5192 (30-fold mobilization) and plerixafor (approximately 15-fold mobilization) both effectively mobilize HSPCs, but their combination produces an additive effect that increases mobilization approximately 3-fold beyond their individual contributions [1] [7]. This synergy arises from the simultaneous blockade of two primary HSPC retention pathways: the VCAM-1/VLA-4 adhesion axis and the SDF-1/CXCR4 chemotactic axis.

The temporal dynamics of this combinatorial approach reveal important insights into niche biology. While BIO5192 achieves peak mobilization at 0.5-1 hour post-injection, plerixafor administered intravenously peaks at 1 hour and subcutaneously at 3 hours. When combined, the mobilization effect peaks at 3 hours and persists for at least 6 hours, suggesting that the simultaneous disruption of both pathways creates a sustained mobilization window [1]. The synergy extends beyond simply increasing the quantity of mobilized cells; competitive repopulation assays demonstrated significantly higher levels of donor chimerism in recipients transplanted with HSPCs mobilized by the BIO5192-plerixafor combination compared to either agent alone (P<0.002 vs. plerixafor; P<0.031 vs. BIO5192) [1].

The triple combination of G-CSF, BIO5192, and plerixafor represents the most potent mobilization strategy identified to date. While standard G-CSF mobilization typically yields a 50-100-fold increase in circulating HSPCs after 5 daily injections, the addition of BIO5192 and plerixafor boosts this effect dramatically. In murine models, the triplet regimen achieved a 135-fold increase in circulating HSPCs over baseline and a 17-fold enhancement compared to G-CSF alone [1] [7]. This profound mobilization effect underscores the complementary mechanisms of these agents: G-CSF works through proteolytic cleavage of adhesion molecules and cytokine modulation over several days, while BIO5192 and plerixafor provide rapid, targeted disruption of specific molecular tethers.

Table 2: Synergistic Mobilization Effects of BIO5192 Combinations

Mobilization RegimenFold-Increase vs. BaselineFold-Enhancement vs. G-CSFTime to Peak Mobilization
BIO5192 monotherapy30x-0.5-1 hour
Plerixafor monotherapy~15x-1-3 hours
BIO5192 + Plerixafor~90x-3 hours
G-CSF (standard)50-100x1x (reference)5 days
G-CSF + Plerixafor~100-120x~2x5 days + 4-6 hours
G-CSF + BIO5192 + Plerixafor135x17x5 days + 1-3 hours

The anatomical sources of mobilized HSPCs provide additional evidence for the mechanistic differences between these agents. Splenectomy studies revealed that G-CSF-induced mobilization is dramatically enhanced in splenectomized mice (87-fold increase, approximately 5-fold greater than in wild-type mice), while mobilization with both plerixafor and BIO5192 alone was significantly reduced following splenectomy [1]. These findings indicate that while G-CSF primarily mobilizes HSPCs from bone marrow niches, both plerixafor and BIO5192 mobilize from both marrow and splenic reservoirs. The spleen appears to serve as an important secondary mobilization site for agents targeting the CXCR4 and VLA-4 axes, highlighting the niche-specific activities of these inhibitors [1] [2].

Comparative Efficacy of BIO5192 vs. Dual α4β1/α9β1 Inhibitors in Endosteal Niche Targeting

The development of integrin inhibitors with varying selectivity profiles provides a unique opportunity to dissect the functional contributions of specific integrin subtypes to HSPC retention in distinct bone marrow niches. BIO5192's exceptional selectivity for α4β1 over α9β1 integrin (138 nM IC50 for α9β1 vs. 1.8 nM for α4β1) positions it as an invaluable tool for investigating α4β1-specific biology in the endosteal niche [3] [9]. This selective inhibition contrasts sharply with dual α4β1/α9β1 inhibitors such as BOP (N-(benzenesulfonyl)-L-prolyl-L-O-(1-pyrrolidinylcarbonyl)tyrosine) and valategrast, which exhibit comparable affinity for both integrins. The differential niche targeting capabilities of these inhibitors provide important insights into the spatial organization of hematopoietic regulation.

Novel VLA-4 inhibitors developed to overcome the pharmaceutical limitations of earlier compounds (poor bioavailability and short half-life) have yielded interesting comparative data. While compounds such as CWHM-823 and newer analogs (e.g., compound 1611) demonstrate enhanced potency and prolonged mobilization kinetics, their selectivity profiles differ significantly from BIO5192 [3] [8]. The higher potency of BIO5192 (IC50 = 0.7 nM against human G2 acute lymphoblastic leukemia cells) compared to firategrast (IC50 = 198 nM) and zaurategrast (IC50 = 30.7 nM) reinforces its status as a gold standard for α4β1-specific inhibition [3]. Significantly, several newly developed inhibitors have achieved equipotency to BIO5192 in in vitro binding assays, but their in vivo mobilization efficacy against endosteally-anchored stem cells remains inferior when administered as single agents [3].

The endosteal niche, located in close proximity to bone surfaces, harbors the most primitive hematopoietic stem cells with superior self-renewal capacity. Studies comparing mobilization efficacy suggest that selective α4β1 inhibitors like BIO5192 are particularly effective at targeting this specialized microenvironment. Dual α4β1/α4β7 inhibitors such as firategrast demonstrate reduced efficacy in mobilizing primitive stem cells despite comparable total HSPC mobilization, suggesting that α4β7 blockade might interfere with endosteal targeting [3] [8]. This differential mobilization pattern was confirmed through serial transplantation assays, which revealed that cells mobilized by selective VLA-4 inhibitors consistently outperformed those mobilized by dual-specificity agents in long-term repopulation capacity [8].

Table 3: Comparison of VLA-4 Inhibitors in Preclinical Studies

InhibitorSelectivity ProfileIC50 (nM) for α4β1Relative Mobilization EfficacyEndosteal Niche Targeting
BIO5192α4β1-selective0.7-1.830-fold (reference)Superior
FirategrastDual α4β1/α4β7198~15-foldModerate
ZaurategrastDual α4β1/α4β730.7~20-foldModerate
CWHM-823α4β1-selective4.0Comparable to BIO5192Good
Compound 1611α4β1-selective<1.0Comparable to BIO5192 with prolonged kineticsGood

The functional consequences of selective versus dual inhibition extend beyond mobilization quantity to the quality of mobilized stem cells. Competitive repopulation units (CRU) assays demonstrated that BIO5192-mobilized peripheral blood contained significantly higher frequencies of long-term repopulating cells compared to those mobilized by dual inhibitors [8]. Secondary transplantation studies further confirmed that engraftment potential and multilineage reconstitution capacity were better preserved in grafts obtained with selective VLA-4 inhibition. This superior functional performance is clinically relevant, as the number of long-term repopulating cells, rather than total CD34+ cells, correlates most strongly with durable engraftment and hematopoietic recovery in transplant recipients [1] [8].

The niche-specific activity of BIO5192 may be attributed to the differential expression of integrin ligands across bone marrow microenvironments. The endosteal region exhibits particularly high expression of VCAM-1, the principal ligand for VLA-4, making this niche especially vulnerable to α4β1-selective inhibition [8]. In contrast, dual inhibitors that simultaneously block α4β7 might inadvertently affect lymphocyte trafficking or other α4β7-dependent processes that indirectly influence stem cell mobilization. The superior endosteal targeting achieved with BIO5192 highlights the therapeutic advantage of molecularly targeted inhibitors with refined selectivity profiles for disrupting specific niche-stem cell interactions while preserving other regulatory mechanisms.

Properties

CAS Number

327613-57-0

Product Name

bio5192

IUPAC Name

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid

Molecular Formula

C38H46Cl2N6O8S

Molecular Weight

817.8 g/mol

InChI

InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1

InChI Key

MNQBPRHHZPXCKZ-ZDCRTTOTSA-N

SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

2-((1-(3,5-dichlorobenzenesulfonyl)pyrrolidine-2-carbonyl)amino)-4-(4-methyl-2-(methyl-(2-(4-(3-o-tolylureido)phenyl)acetyl)amino)pentanoylamino)butyric acid
BIO 5192
BIO-5192
BIO5192

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.